molecular formula C8H9N3O2S B2616058 3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide CAS No. 478078-60-3

3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide

Cat. No.: B2616058
CAS No.: 478078-60-3
M. Wt: 211.24
InChI Key: FAKXLBGYKKNIBK-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide is a heterocyclic compound that contains a thiophene ring and an isoxazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . Therefore, it’s plausible that 3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide may interact with a range of biological targets.

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact biological targets of this compound.

Biochemical Pathways

Thiophene derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects . The specific pathways and downstream effects would depend on the exact biological targets of this compound.

Pharmacokinetics

A study on thiophene-based n-phenyl pyrazoline derivatives showed that these compounds had good pharmacokinetic properties . Therefore, it’s plausible that this compound may also have favorable ADME properties, impacting its bioavailability.

Result of Action

Based on the known biological activities of thiophene derivatives, it’s plausible that this compound may have a range of molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide typically involves the cyclization of appropriate precursors.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the isoxazole ring.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-carboxylic acid.

    Isoxazole derivatives: Compounds such as 3,5-dimethylisoxazole and 4,5-dihydroisoxazole.

Uniqueness

3-(Thiophen-2-yl)-4,5-dihydroisoxazole-5-carbohydrazide is unique due to its combined thiophene and isoxazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to compounds with only one of these rings .

Properties

IUPAC Name

3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-10-8(12)6-4-5(11-13-6)7-2-1-3-14-7/h1-3,6H,4,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKXLBGYKKNIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CS2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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